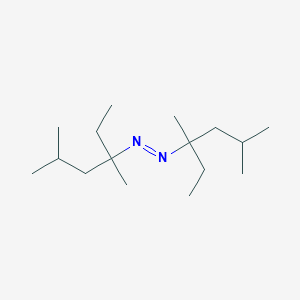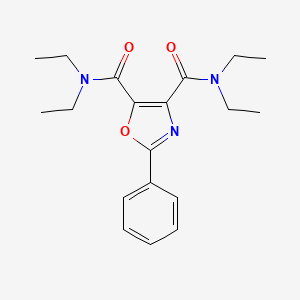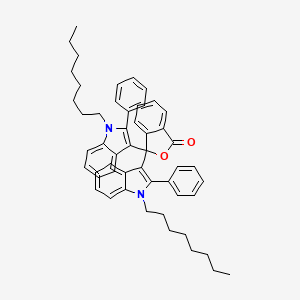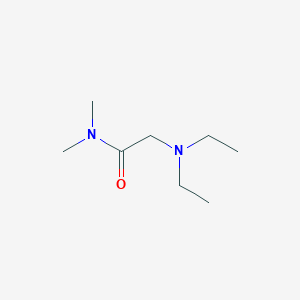
N~2~,N~2~-Diethyl-N,N-dimethylglycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~,N~2~-Diethyl-N,N-dimethylglycinamide is an organic compound with the molecular formula C8H18N2O. It is a derivative of glycine, featuring both ethyl and methyl groups attached to the nitrogen atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N2,N~2~-Diethyl-N,N-dimethylglycinamide typically involves the alkylation of glycine derivatives. One common method is the Eschweiler-Clarke reaction, where glycine is treated with formaldehyde and formic acid, leading to the formation of dimethylglycine. Subsequent alkylation with ethyl halides results in the desired compound.
Industrial Production Methods: In industrial settings, the production of N2,N~2~-Diethyl-N,N-dimethylglycinamide may involve continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, often involving catalysts and controlled temperature and pressure conditions.
Analyse Des Réactions Chimiques
Types of Reactions: N2,N~2~-Diethyl-N,N-dimethylglycinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amide group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Primary amines and alcohols.
Substitution: Various substituted amides and related compounds.
Applications De Recherche Scientifique
N~2~,N~2~-Diethyl-N,N-dimethylglycinamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in treating certain medical conditions.
Industry: Utilized in the synthesis of pharmaceuticals and specialty chemicals.
Mécanisme D'action
The mechanism of action of N2,N~2~-Diethyl-N,N-dimethylglycinamide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, modulating biochemical pathways. Its effects are mediated through binding to active sites or allosteric sites on proteins, altering their function and activity.
Comparaison Avec Des Composés Similaires
Dimethylglycine: A simpler derivative of glycine with only methyl groups attached.
N,N’-Dimethylethylenediamine: Features two methyl groups on the nitrogen atoms but lacks the ethyl groups.
N,N-Diethylglycine: Contains ethyl groups but lacks the additional methyl groups.
Uniqueness: N2,N~2~-Diethyl-N,N-dimethylglycinamide is unique due to its specific combination of ethyl and methyl groups, which confer distinct chemical and biological properties. This combination allows for unique interactions with molecular targets, making it valuable in various applications.
Propriétés
Numéro CAS |
44978-98-5 |
|---|---|
Formule moléculaire |
C8H18N2O |
Poids moléculaire |
158.24 g/mol |
Nom IUPAC |
2-(diethylamino)-N,N-dimethylacetamide |
InChI |
InChI=1S/C8H18N2O/c1-5-10(6-2)7-8(11)9(3)4/h5-7H2,1-4H3 |
Clé InChI |
OGPLFFJIALCWBN-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


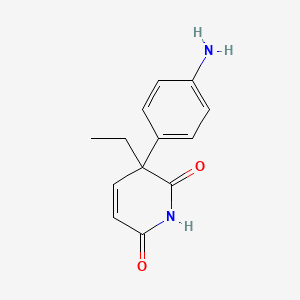
![Acetic acid, [(phenylmethyl)thio]-, phenylmethyl ester](/img/structure/B14649745.png)
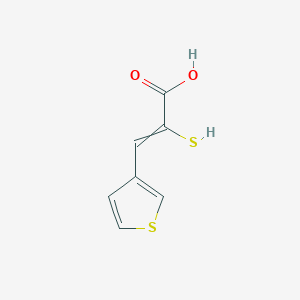

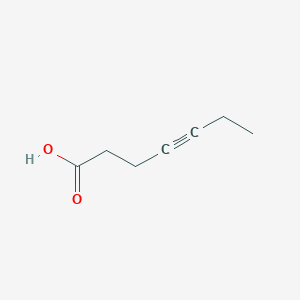

![Benzene, 1-methyl-4-[[[(4-methylphenyl)sulfinyl]methyl]thio]-](/img/structure/B14649777.png)


![5-Phenylpyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B14649796.png)
